Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that features a thiophene ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with ethyl chloroformate, followed by cyclization with triethyl orthoformate . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of Ethyl 5-(Thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate.
1,2,4-Triazole: A core structure in many biologically active compounds.
Ethyl 2-(Thiophen-2-yl)-1H-imidazole-4-carboxylate: A similar compound with an imidazole ring instead of a triazole ring.
Uniqueness
This compound is unique due to its combined thiophene and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 5-thiophen-2-yl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,10,11,12) |
InChI Key |
LIEXXFOQFCNHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
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